4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride
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Overview
Description
“4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C8H13ClF3NO2 and a molecular weight of 247.64. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, is an important task of modern organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidines, including “this compound”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Crystal Structure Analysis : The compound has been characterized using single crystal X-ray diffraction, revealing detailed molecular and crystal structures. This analysis is crucial for understanding the compound's physical and chemical properties (Szafran, Bartoszak-Adamska, & Komasa, 2007).
Synthetic Applications : It serves as a starting material or intermediate in various synthetic processes. For example, it has been used in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its utility in organic synthesis (Zheng Rui, 2010).
Spectroscopic Properties and Hydrogen Bonding Studies : Research has explored its hydrogen bonding and spectroscopic properties in various complexes, which is important for applications in molecular recognition and material science (Komasa et al., 2008).
Catalytic Applications : This compound has been utilized in catalysis, such as in the synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, highlighting its potential in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Complex Formation for Structural Studies : It forms complexes with other molecules, and these complexes have been studied using X-ray diffraction, NMR, and FTIR spectroscopy, providing insights into intermolecular interactions (Dega-Szafran et al., 2009).
Mechanism of Action
Safety and Hazards
The safety information for “4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Future Directions
As piperidines are among the most important synthetic fragments for designing drugs, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a promising area of research .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)4-5-1-2-12-6(3-5)7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNWABARMUULJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CC(F)(F)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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